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Compound of Interest

Compound Name: 2-Azacyclononanone

Cat. No.: B145865

Topic: Use of 2-Azacyclononanone in Medicinal Chemistry Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction

Lactams, or cyclic amides, are a cornerstone of many therapeutic agents. While B-lactams,
with their four-membered ring, are renowned for their role in antibiotics like penicillins and
cephalosporins, larger lactam rings are also present in a variety of biologically active
compounds.[1] Medium-sized rings (8-11 membered) and macrocyclic lactams (12+
membered) are recognized for their potential in medicinal chemistry, offering unique
conformational properties that can be exploited for target binding.[2][3] 2-Azacyclononanone,
also known as capryllactam, is a nine-membered lactam that serves as a versatile chemical
building block.[4] Although it is a known chemical entity, its application as a central scaffold in
medicinal chemistry is not as widely documented as that of smaller lactams. These application
notes aim to provide a framework for researchers interested in exploring the potential of the 2-
azacyclononanone scaffold in drug discovery.

Chemical Properties of 2-Azacyclononanone

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b145865?utm_src=pdf-interest
https://www.benchchem.com/product/b145865?utm_src=pdf-body
https://en.wikipedia.org/wiki/%CE%92-Lactam
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379593/
https://www.mdpi.com/1420-3049/18/6/6230
https://www.benchchem.com/product/b145865?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12510284/
https://www.benchchem.com/product/b145865?utm_src=pdf-body
https://www.benchchem.com/product/b145865?utm_src=pdf-body
https://www.benchchem.com/product/b145865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value

CAS Number 935-30-8

Molecular Formula CsHisNO

Molecular Weight 141.21 g/mol

Appearance White to off-white solid

Melting Point 74-76 °C

Solubility Soluble in methanol and chloroform

Note: Data sourced from publicly available chemical databases.

Application Notes

The 2-azacyclononanone scaffold presents an interesting starting point for the design of novel
therapeutic agents. Its nine-membered ring offers a degree of flexibility that is intermediate
between smaller, more rigid rings and larger, more floppy macrocycles. This conformational
feature could be advantageous for binding to protein targets with complex topographies. The
lactam functionality provides a key hydrogen bond donor and acceptor, while the ring itself can
be functionalized at various positions to explore structure-activity relationships (SAR).

Potential therapeutic areas for 2-azacyclononanone-based scaffolds could include, but are not
limited to:

e Enzyme Inhibitors: The scaffold could be elaborated to present functional groups that interact
with the active sites of enzymes such as proteases, kinases, or hydrolases.

o Receptor Modulators: Derivatives could be designed to bind to G-protein coupled receptors
(GPCRSs) or ion channels, where the conformational flexibility of the nine-membered ring
might allow for optimal ligand-receptor interactions.

» Antimicrobial Agents: While not a -lactam, the lactam moiety is a key feature in many
antibacterial agents. Exploration of 2-azacyclononanone derivatives for antibacterial or
antifungal activity could be a fruitful area of research.
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Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of
2-azacyclononanone derivatives.

Protocol 1: Synthesis of N-Substituted 2-
Azacyclononanone Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of 2-
azacyclononanone.

Materials:

e 2-Azacyclononanone

¢ Sodium hydride (NaH) or other suitable base

e Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
o Alkyl halide or aryl halide (e.g., benzyl bromide, substituted iodobenzene)
» Palladium catalyst and ligand (for N-arylation)

o Ethyl acetate, hexane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium
sulfate

Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:

e To a solution of 2-azacyclononanone (1.0 eq) in anhydrous DMF under an inert atmosphere
(e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

 Allow the reaction mixture to stir at room temperature for 30 minutes.

e Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. For N-arylation, a
palladium-catalyzed cross-coupling reaction would be employed, which requires a specific
catalyst and ligand system and typically higher temperatures.
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« Stir the reaction at room temperature (for N-alkylation) or elevated temperature (for N-
arylation) and monitor its progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of saturated aqueous sodium
bicarbonate.

o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 2-
azacyclononanone derivative.

Characterize the final product by *H NMR, 3C NMR, and mass spectrometry.

Protocol 2: General Procedure for Biological Screening
(e.g., Kinase Inhibition Assay)

This protocol provides a template for screening 2-azacyclononanone derivatives for their
ability to inhibit a specific kinase.

Materials:

» Purified target kinase

Kinase substrate (e.g., a specific peptide)

Adenosine triphosphate (ATP), radio-labeled [y-32P]ATP or fluorescent ATP analog

Synthesized 2-azacyclononanone derivatives dissolved in dimethyl sulfoxide (DMSO)

Kinase reaction buffer

96-well plates
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» Apparatus for detecting the output signal (e.g., scintillation counter or fluorescence plate
reader)

Procedure:
» Prepare a serial dilution of the test compounds (2-azacyclononanone derivatives) in DMSO.

e In a 96-well plate, add the kinase reaction buffer, the target kinase, and the test compound at
various concentrations. Include a positive control (known inhibitor) and a negative control
(DMSO vehicle).

« Initiate the kinase reaction by adding the kinase substrate and ATP (containing a tracer
amount of [y-32P]ATP or a fluorescent analog).

¢ Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 30-60
minutes).

» Terminate the reaction (e.g., by adding a stop solution or by spotting onto a
phosphocellulose membrane).

e Quantify the incorporation of the radioactive phosphate into the substrate or the change in
fluorescence.

o Calculate the percentage of inhibition for each compound concentration relative to the
negative control.

o Determine the ICso value (the concentration of inhibitor required to reduce enzyme activity by
50%) by fitting the data to a dose-response curve using appropriate software.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured table
to facilitate comparison of the synthesized derivatives.

Table 1: Hypothetical Biological Activity of 2-Azacyclononanone Derivatives
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. Antibacterial
Target Kinase

Compound ID R*-Substituent  R2-Substituent MIC (pg/mL)
ICs0 (HM)
vs. S. aureus
AZA-001 H H >100 >128
AZA-002 Benzyl H 5.2 64
AZA-003 4-Chlorobenzyl H 1.8 32
AZA-004 H Phenyl 25.6 >128
AZA-005 Benzyl Phenyl 0.9 16
Control Staurosporine 0.01 N/A
Control Vancomycin N/A 1

This table is a template for data presentation and does not represent actual experimental
results.

Visualizations

Workflow for the Development of 2-Azacyclononanone-
Based Scaffolds
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Caption: A general workflow for the synthesis, screening, and optimization of 2-
azacyclononanone derivatives.

Conclusion

While the medicinal chemistry applications of 2-azacyclononanone are not yet extensively
explored in the public literature, its structural features suggest that it could serve as a valuable
and novel scaffold for the development of new therapeutic agents. The provided protocols and
workflow offer a foundational guide for researchers to begin investigating the potential of this
and other medium-ring lactam systems in drug discovery. Further research is warranted to
synthesize and evaluate diverse libraries of 2-azacyclononanone derivatives to uncover their
biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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